molecular formula C₄₀H₄₁Cl₄NO₆SSi B1142240 3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-g CAS No. 935268-62-5

3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-g

Cat. No.: B1142240
CAS No.: 935268-62-5
M. Wt: 833.72
InChI Key:
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Description

3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-glucopyranose is a complex organic compound used primarily as an intermediate in the synthesis of various bioactive molecules. This compound features multiple functional groups, including benzyl, tert-butyldimethylsilyl, tetrachlorophthalimide, and benzenethiol, which contribute to its reactivity and utility in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-glucopyranose typically involves several steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranose are protected using benzyl and tert-butyldimethylsilyl groups to prevent unwanted reactions.

    Introduction of Tetrachlorophthalimide: Tetrachlorophthalimide is introduced through a nucleophilic substitution reaction, often using a base such as potassium carbonate.

    Attachment of Benzenethiol: Benzenethiol is attached via a nucleophilic substitution reaction, facilitated by a suitable leaving group on the glucopyranose derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzenethiol group can undergo oxidation to form disulfides.

    Reduction: The tetrachlorophthalimide group can be reduced to form amines.

    Substitution: The protected hydroxyl groups can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.

Major Products

    Disulfides: From oxidation of the benzenethiol group.

    Amines: From reduction of the tetrachlorophthalimide group.

    Various Substituted Derivatives: From substitution reactions involving the deprotected hydroxyl groups.

Scientific Research Applications

3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-glucopyranose is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly those with biological activity.

    Biology: In the study of carbohydrate-protein interactions and the development of glycomimetics.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving the functional groups present in its structure. For example, the benzenethiol group can form covalent bonds with thiol-reactive sites on proteins, while the tetrachlorophthalimide group can interact with nucleophilic sites.

Molecular Targets and Pathways

    Proteins: The benzenethiol group can modify cysteine residues in proteins, affecting their function.

    Enzymes: The compound can inhibit or activate enzymes through covalent modification or non-covalent interactions.

    Cellular Pathways: By interacting with key proteins and enzymes, the compound can influence various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-phthalimide-1-benzenethiol-1,2-dideoxy-β-D-glucopyranose: Similar structure but lacks the tetrachlorophthalimide group.

    3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-phenol-1,2-dideoxy-β-D-glucopyranose: Similar structure but has a phenol group instead of benzenethiol.

Uniqueness

The presence of both tetrachlorophthalimide and benzenethiol groups in 3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-glucopyranose makes it unique, providing a combination of reactivity and functionality not found in similar compounds. This dual functionality allows for versatile applications in synthetic chemistry and biological research.

Properties

CAS No.

935268-62-5

Molecular Formula

C₄₀H₄₁Cl₄NO₆SSi

Molecular Weight

833.72

Synonyms

2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-((tert-butyldimethylsilyl)oxy)-2-(phenylthio)tetrahydro-2H-pyran-3-yl)-4,5,6,7-tetrachloroisoindoline-1,3-dione

Origin of Product

United States

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